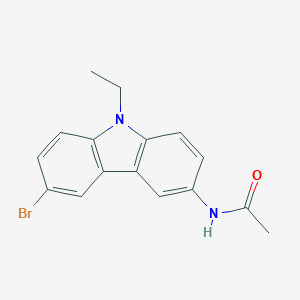
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide, also known as BEC, is a chemical compound that has been widely studied for its potential applications in scientific research. BEC is a carbazole derivative that has shown promising results in various research fields, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to act through various pathways. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to reduce neuronal damage caused by oxidative stress and inflammation. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to improve cognitive function and memory in animal models. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide in lab experiments is its potential to act as a lead compound for the development of new drugs. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the study of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can be further studied for its potential applications in the treatment of various types of cancer. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can also be further studied for its potential applications in drug discovery, as it can act as a lead compound for the development of new drugs.
Métodos De Síntesis
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 6-bromoindole with ethyl acetoacetate in the presence of sodium hydride to form 6-bromo-3-ethoxycarbonylindole. The second step involves the reaction of 6-bromo-3-ethoxycarbonylindole with hydrazine hydrate to form 6-bromo-3-hydrazinylindole. The final step involves the reaction of 6-bromo-3-hydrazinylindole with acetic anhydride to form N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been extensively studied for its potential applications in scientific research. In neuroscience, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to have neuroprotective effects and can reduce neuronal damage caused by oxidative stress. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In cancer research, N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide has also been studied for its potential applications in drug discovery, as it can act as a lead compound for the development of new drugs.
Propiedades
Nombre del producto |
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)acetamide |
|---|---|
Fórmula molecular |
C16H15BrN2O |
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
N-(6-bromo-9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C16H15BrN2O/c1-3-19-15-6-4-11(17)8-13(15)14-9-12(18-10(2)20)5-7-16(14)19/h4-9H,3H2,1-2H3,(H,18,20) |
Clave InChI |
MDAUVHHFHNVVOP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)









![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)
![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)